

A Comprehensive Technical Guide to the Physicochemical Properties of N,N'-Diphenylethylenediamine

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Compound of Interest

Compound Name: 1,2-Dianilinoethane

Cat. No.: B090405

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Introduction

N,N'-diphenylethylenediamine, also known as **1,2-dianilinoethane**, is a chemical compound with the formula $C_6H_5NHCH_2CH_2NHC_6H_5$. It is a versatile intermediate in organic synthesis, finding applications in the preparation of ligands for catalysis, in the development of pharmaceutical compounds, and as a building block for more complex molecules.^[1] Its utility in various chemical processes stems from its unique structural and electronic properties. This guide provides a detailed overview of the core physicochemical properties of N,N'-diphenylethylenediamine, outlines experimental protocols for their determination, and presents logical workflows relevant to its analysis.

Physicochemical Properties

The key physicochemical properties of N,N'-diphenylethylenediamine are summarized in the table below. These parameters are crucial for its handling, characterization, and application in various experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₆ N ₂	
Molecular Weight	212.29 g/mol	
Appearance	White to light yellow crystalline powder	[1]
Melting Point	65-67 °C	
Boiling Point	Not available	
Solubility	Slightly soluble in water. Soluble in organic solvents such as ethanol.	[2]
pKa	Data not available	
CAS Number	150-61-8	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of N,N'-diphenylethylenediamine are provided below.

Melting Point Determination

The melting point of N,N'-diphenylethylenediamine can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.

Materials:

- N,N'-diphenylethylenediamine sample
- Capillary tubes
- Melting point apparatus
- Thermometer

Procedure:

- A small amount of the crystalline N,N'-diphenylethylenediamine is placed in a capillary tube, and the tube is sealed at one end.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- The temperature at which the first liquid appears is recorded as the onset of melting.
- The temperature at which the entire solid has turned into a liquid is recorded as the completion of melting.
- The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination

The solubility of N,N'-diphenylethylenediamine in various solvents can be determined by the following procedure.

Materials:

- N,N'-diphenylethylenediamine sample
- A range of solvents (e.g., water, ethanol, acetone, dichloromethane)
- Vials or test tubes
- Vortex mixer
- Analytical balance

Procedure:

- A known mass of N,N'-diphenylethylenediamine is added to a vial.
- A known volume of the solvent is added to the vial.

- The mixture is agitated using a vortex mixer until the solid is fully dissolved or until it is clear that no more solid will dissolve.
- If the solid dissolves completely, more of the compound is added in known increments until a saturated solution is formed.
- If the solid does not dissolve completely, the mixture is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
- The solubility is expressed as mass of solute per volume of solvent (e.g., g/L) or as a qualitative description (e.g., soluble, slightly soluble, insoluble).

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of N,N'-diphenylethylenediamine.

Materials:

- N,N'-diphenylethylenediamine sample
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- NMR tube
- NMR spectrometer

Procedure:

- A small amount of the N,N'-diphenylethylenediamine sample is dissolved in a suitable deuterated solvent in an NMR tube.
- The NMR tube is placed in the NMR spectrometer.
- ¹H and ¹³C NMR spectra are acquired.

- The chemical shifts, multiplicities, and coupling constants of the signals are analyzed to confirm the structure of the molecule. For ^1H NMR, the number of protons, their environment, and connectivity are determined. For ^{13}C NMR, the number and types of carbon atoms are identified.[3]

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in N,N'-diphenylethylenediamine.[4]

Materials:

- N,N'-diphenylethylenediamine sample
- Potassium bromide (KBr) for solid samples, or a suitable solvent for liquid samples
- FTIR spectrometer
- Sample holder (e.g., KBr pellet press, liquid cell)

Procedure:

- For a solid sample, a KBr pellet is prepared by mixing a small amount of N,N'-diphenylethylenediamine with dry KBr powder and pressing the mixture into a thin, transparent disk.
- Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate.
- The sample is placed in the FTIR spectrometer.
- The infrared spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
- The absorption bands in the spectrum are assigned to specific functional groups (e.g., N-H stretching, C-N stretching, aromatic C-H stretching) to confirm the molecular structure.[4]

c. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N,N'-diphenylethylenediamine.^[5]

Materials:

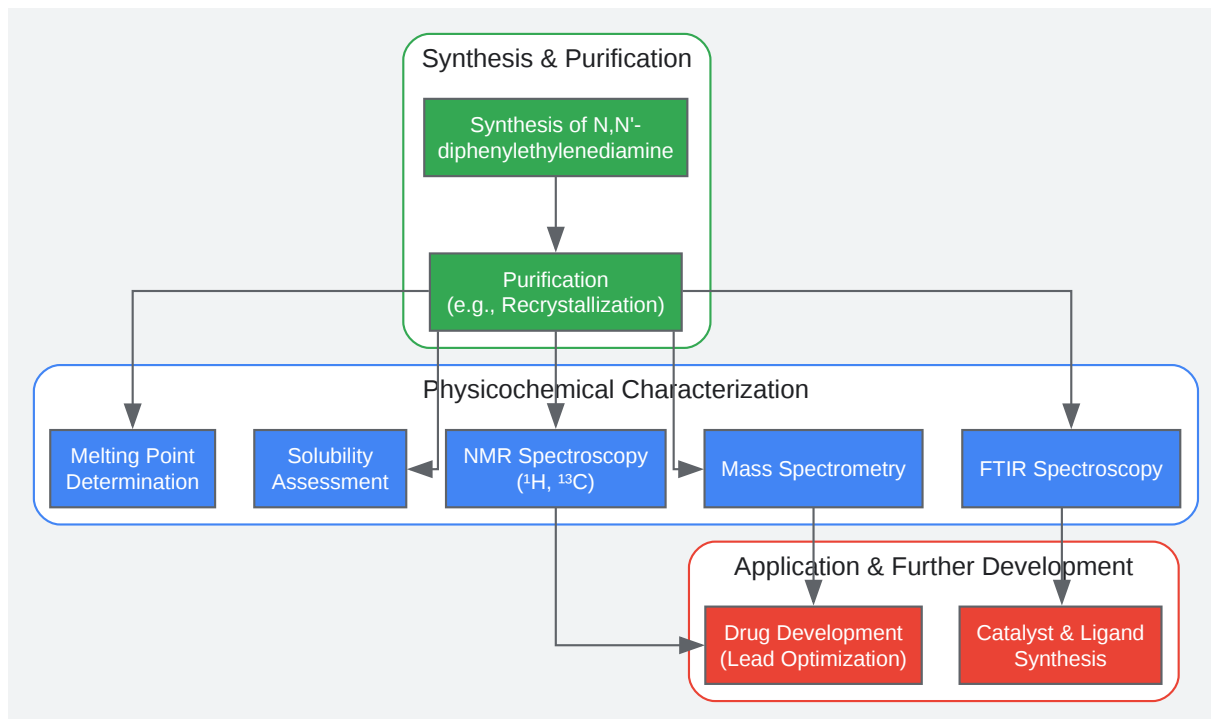
- N,N'-diphenylethylenediamine sample
- A suitable solvent
- Mass spectrometer (e.g., with electron ionization - EI, or electrospray ionization - ESI)

Procedure:

- A dilute solution of the N,N'-diphenylethylenediamine sample is prepared in a suitable solvent.
- The sample is introduced into the mass spectrometer.
- The sample is ionized using an appropriate technique (e.g., EI, ESI).
- The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected.
- The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to gain insights into its structure from the fragmentation pattern.^[5]

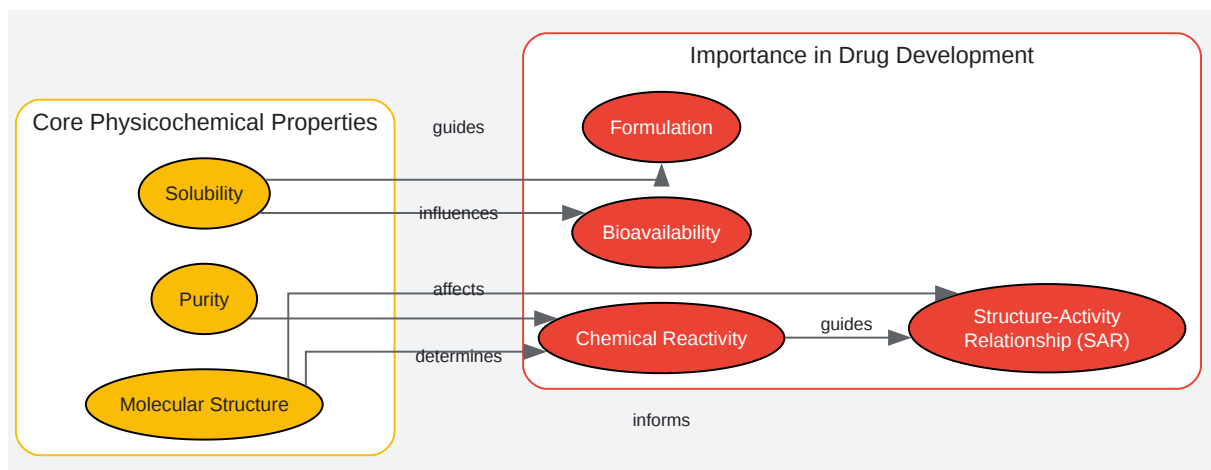
Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of N,N'-diphenylethylenediamine.



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Experimental workflow for N,N'-diphenylethylenediamine.



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Logical relationships of physicochemical properties.

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